molecular formula C19H17FN2OS2 B2640931 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922885-90-3

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No. B2640931
CAS RN: 922885-90-3
M. Wt: 372.48
InChI Key: UEBUMHDHCJNWDJ-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide, also known as FLT, is a chemical compound that has been gaining attention in scientific research due to its potential use in cancer treatment. It is a small molecule inhibitor of the receptor tyrosine kinase FLT3, which is commonly found in acute myeloid leukemia (AML) and other hematological malignancies.

Scientific Research Applications

1. Synthesis and Characterization

  • Researchers Manolov, Ivanov, and Bojilov (2021) reported the synthesis of a related flurbiprofen derivative, characterized through various spectral data, which may provide insights into similar compounds like N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide (Manolov, Ivanov, & Bojilov, 2021).

2. Enzyme Inhibition Properties

  • Röver et al. (1997) studied N-(4-phenylthiazol-2-yl)benzenesulfonamides and found them to be high-affinity inhibitors of kynurenine 3-hydroxylase, suggesting potential for similar compounds in inhibiting specific enzymes (Röver et al., 1997).

3. Antimicrobial Activity

  • A study by Çıkla et al. (2013) on flurbiprofen hydrazide derivatives, which share a similar structural motif, revealed antimicrobial activity against various bacterial strains, indicating possible similar activities for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide (Çıkla et al., 2013).

4. Anticancer Potential

  • Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, exhibiting significant anticancer activities. This suggests the potential anticancer properties of structurally related compounds like N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide (Gomha et al., 2017).

5. Inhibitors for Specific Diseases

  • Nam et al. (2019) developed derivatives of a similar compound as selective histone deacetylase 6 inhibitors, which could imply the potential of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide in treating specific diseases like neurodegenerative or autoimmune diseases (Nam et al., 2019).

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS2/c20-15-10-8-14(9-11-15)17-13-25-19(21-17)22-18(23)7-4-12-24-16-5-2-1-3-6-16/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBUMHDHCJNWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide

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